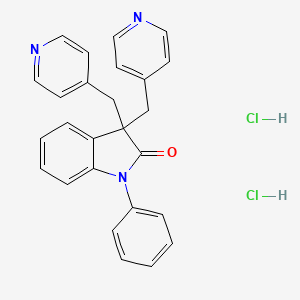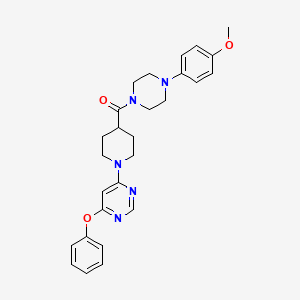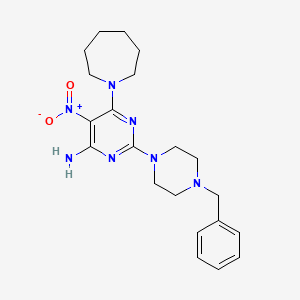![molecular formula C16H17BrN2 B2952311 (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195984-33-9](/img/structure/B2952311.png)
(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a derivative of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and have been the subject of scientific research for several decades .
Synthesis Analysis
The synthesis of 1,4-diazepines typically involves the use of synthetic schemes and reactivity . For example, a continuous flow synthesis of benzodiazepines has been reported, which involves a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .Molecular Structure Analysis
The molecular structure of 1,4-diazepines, such as “®-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”, is characterized by a seven-membered heterocyclic compound with two nitrogen atoms . The structure contains a 1,4-diazepine ring .Chemical Reactions Analysis
1,4-Diazepines are involved in various chemical reactions. They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .Mecanismo De Acción
Target of Action
The primary targets of benzodiazepines, such as ®-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, are the GABA A receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Mode of Action
Benzodiazepines enhance the function of GABA A receptors via allosteric modulation . This means that they bind to a site on the GABA A receptor that is distinct from the active site, causing a conformational change that enhances the receptor’s response to its primary neurotransmitter, gamma-aminobutyric acid (GABA). This results in an increase in the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
The action of benzodiazepines primarily affects the GABAergic pathway , the main inhibitory neurotransmission pathway in the brain. By enhancing the function of GABA A receptors, benzodiazepines increase the inhibitory effect of GABA on neuronal activity. This can lead to sedative and anxiolytic effects, among others .
Pharmacokinetics
These properties can be influenced by factors such as the specific chemical structure of the benzodiazepine, the patient’s age, liver function, and concurrent medications .
Result of Action
The molecular and cellular effects of benzodiazepine action include increased inhibitory neurotransmission, decreased neuronal excitability, and potential changes in gene expression related to GABAergic neurotransmission . At the behavioral level, these changes can result in effects such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzodiazepines. For example, factors such as the patient’s age, liver function, and the presence of other medications can affect the pharmacokinetics of benzodiazepines . Additionally, the presence of alcohol or other CNS depressants can enhance the sedative effects of benzodiazepines .
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2/c17-14-6-7-16-13(9-14)10-18-15(11-19-16)8-12-4-2-1-3-5-12/h1-7,9,15,18-19H,8,10-11H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBSWMDDCHWDDE-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)
![8-fluoro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2952229.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2952232.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2952237.png)

![1-(4-chloro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2952242.png)

![3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2952245.png)
![2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2952246.png)



